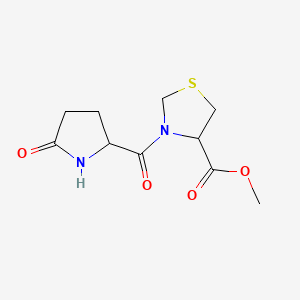![molecular formula C10H11N2NaO6S B12293758 (5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[(R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt](/img/structure/B12293758.png)
(5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[(R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sel de sodium de l’acide (5R)-3-[[(aminocarbonyl)oxy]méthyl]-6beta-[®-1-hydroxyéthyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ène-2-carboxylique est un composé organique complexe ayant des applications significatives dans divers domaines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du sel de sodium de l’acide (5R)-3-[[(aminocarbonyl)oxy]méthyl]-6beta-[®-1-hydroxyéthyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ène-2-carboxylique implique plusieurs étapes. Le processus commence généralement par la préparation de la structure bicyclique centrale, suivie de l’introduction de groupes fonctionnels par diverses réactions chimiques. Les réactifs couramment utilisés dans ces réactions comprennent les agents d’acylation, les agents réducteurs et les groupes protecteurs pour assurer la stabilité des composés intermédiaires.
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé est mise à l’échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la chimie en flux continu et la synthèse automatisée sont utilisées pour améliorer l’efficacité et la reproductibilité. L’utilisation de méthodes de purification avancées, y compris la chromatographie et la cristallisation, est essentielle pour obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Le sel de sodium de l’acide (5R)-3-[[(aminocarbonyl)oxy]méthyl]-6beta-[®-1-hydroxyéthyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ène-2-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction sont utilisées pour convertir certains groupes fonctionnels en formes plus réactives.
Substitution : Les réactions de substitution permettent le remplacement d’atomes ou de groupes spécifiques au sein de la molécule.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et d’aluminium, et les nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, la température, le solvant et le pH étant des facteurs essentiels.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Le sel de sodium de l’acide (5R)-3-[[(aminocarbonyl)oxy]méthyl]-6beta-[®-1-hydroxyéthyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ène-2-carboxylique a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les mécanismes enzymatiques et les interactions protéiques.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies en raison de ses propriétés structurales uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs pour les procédés chimiques.
Applications De Recherche Scientifique
(5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[®-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mécanisme D'action
Le mécanisme d’action du sel de sodium de l’acide (5R)-3-[[(aminocarbonyl)oxy]méthyl]-6beta-[®-1-hydroxyéthyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ène-2-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé se lie aux enzymes ou aux récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. Cette interaction peut entraîner divers effets biologiques, tels que l’inhibition de l’activité enzymatique ou l’altération des processus cellulaires.
Propriétés
Formule moléculaire |
C10H11N2NaO6S |
|---|---|
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
sodium;3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C10H12N2O6S.Na/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17;/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16);/q;+1/p-1 |
Clé InChI |
FPLQVCOCYJJHBC-UHFFFAOYSA-M |
SMILES canonique |
CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


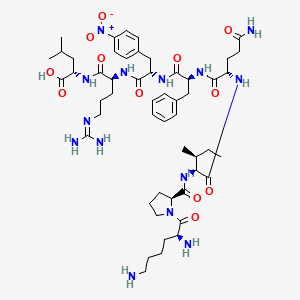
![1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3](/img/structure/B12293691.png)
![(2R)-N'-[5-[(E)-2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B12293692.png)
![2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12293703.png)
![(3Z)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one](/img/structure/B12293707.png)
![(4aR,8aR)-1-ethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B12293708.png)
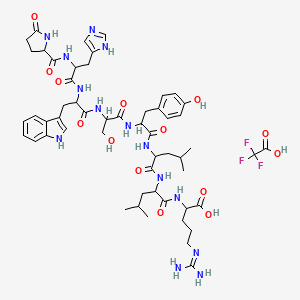
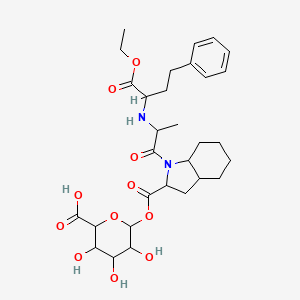

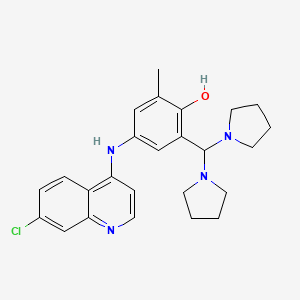
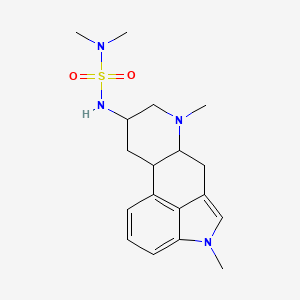
![N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12293739.png)

